molecular formula C8H18N2 B150892 (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine CAS No. 894493-95-9

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

Cat. No. B150892
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-YUMQZZPRSA-N
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Description

The compound (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine with a cyclohexane backbone and two methyl groups attached to the nitrogen atoms. This structure is significant in the field of organic chemistry due to its potential applications as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related N,N'-trisubstituted 1,2-diamines has been achieved through the reduction of an aminal derived from (1R,2R)-diaminocyclohexane, as discussed in one study . Another approach involves the reaction of cyclohexene oxide with aqueous methylamine, followed by cyclisation and ring-opening reactions, leading to racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine, with enantiomers obtained via kinetic resolution . Additionally, a new strategy for synthesizing diamines, including 1,2-diamines, involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, followed by selective substitution to achieve orthogonally protected diamines .

Molecular Structure Analysis

The molecular structure of a related compound, (1R,2R)-N,N'-diisobutyl-N,N'-dimethylcyclohexane-1,2-diamine, reveals that the chiral diamine has fixed R configuration at both stereogenic carbon centers of the cyclohexane backbone. The two nitrogen atoms also become stereogenic due to their different substituents . This information is crucial for understanding the stereochemistry and potential reactivity of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Chemical Reactions Analysis

N,N'-Dialkylated derivatives of cyclohexane-1,2-diamines, which are structurally similar to the compound , have been used as organocatalysts for the synthesis of α-hydroxy γ-keto esters and as chiral ligands in various reduction and addition reactions . These applications highlight the versatility of cyclohexane-1,2-diamines in facilitating chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyclohexane-1,2-diamines are generally solid at room temperature and may exhibit different solubilities and melting points depending on their substituents. The chiral nature of these compounds also implies that they may interact differently with polarized light, an important consideration in enantioselective synthesis.

Scientific Research Applications

Synthesis and Ligand Applications

  • Enantiomerically Pure Synthesis : An efficient pathway to produce a highly optically pure isomer of trans-N1,N2-dimethylcyclohexane-1,2-diamine has been developed, indicating its importance in enantiomerically pure compound synthesis (Shen et al., 2013).

  • Metal-Catalyzed Cross-Couplings : This diamine serves as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, a key process in organic synthesis (Saito & Fu, 2007).

  • Platinum Complex Formation : Studies have explored the preparation and properties of platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, highlighting its role in complex metal chemistry (Saito & Kidani, 1986).

Material Science and Optical Applications

  • Bisporphyrin Tweezer Complexes : The diamine forms part of chiral tweezer-diamine complexes with enhanced circular dichroism, indicating potential applications in materials science and chirality studies (Brahma et al., 2014).

  • Luminescent Properties in Cadmium Complexes : Its derivatives have been used in the formation of chiral mononuclear and one-dimensional cadmium(II) complexes, which exhibit luminescent properties, suggesting applications in optical materials (Cheng et al., 2013).

Chemical and Catalytic Properties

  • Catalyst in Asymmetric Synthesis : The diamine has been applied as an efficient catalyst in asymmetric aldehyde–ketone aldol reactions, showcasing its importance in stereoselective organic synthesis (Xu et al., 2013).

  • Chiral Catalysts for Polymerization : Its derivatives have been used as precatalysts for the polymerization of rac-lactide, indicating its role in producing polylactic acid, a biodegradable polymer (Kang et al., 2019).

  • Carboesterification of Alkenes : It has been used in chloropalladation-initiated asymmetric intermolecular carboesterification of alkenes, a significant process in organic chemistry (Zhang et al., 2015).

Safety And Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation. In case of exposure, it’s recommended to wash off with soap and plenty of water, remove the person to fresh air, and seek medical attention .

properties

IUPAC Name

(1S,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZGSBXKJXGNR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479700
Record name (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine

CAS RN

894493-95-9
Record name (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Zhang, W Wu, J Liao, J Li… - Chemistry–A European …, 2015 - Wiley Online Library
Herein, the first example of chloropalladation‐initiated asymmetric intermolecular carboesterification of alkenes with alkynes by using chiral amine auxiliaries is reported. The use of (1S,…
CI Jette - 2021 - search.proquest.com
Research in the Stoltz group is focused on the development of synthetic methods for the preparation of stereochemically rich molecules and the total synthesis of complex natural …
Number of citations: 0 search.proquest.com
T Sakai, S Hirashima, Y Yamashita, R Arai… - The Journal of …, 2017 - ACS Publications
Asymmetric direct vinylogous aldol reactions of furan-2(5H)-one with aldehydes in the presence of a catalytic amount of novel squaramide–sulfonamide organocatalyst resulted in the …
Number of citations: 32 pubs.acs.org

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